5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid
Overview
Description
5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid is an organoboron compound with the chemical formula C₁₀H₁₀BNO₃ and a molecular weight of 203 g/mol . This compound is primarily used in research and development, particularly in the field of organic chemistry. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid typically involves the reaction of 5-Methyl-3-Phenyl-4-Isoxazole with a boronic acid derivative. One common method is the reaction of 5-Methyl-3-Phenyl-4-Isoxazole with boronic acid in the presence of a palladium catalyst under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . This compound can also participate in other types of reactions, such as oxidation, reduction, and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and organic solvents (e.g., THF, DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable leaving group and a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .
Scientific Research Applications
5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicine: Research into its use as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a methyl group.
Phenylboronic Acid: Lacks the isoxazole ring, making it less complex.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group, which can affect reactivity and stability.
Uniqueness
5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid is unique due to its isoxazole ring, which can provide additional reactivity and selectivity in chemical reactions. This makes it a valuable compound for synthesizing complex organic molecules .
Properties
IUPAC Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h2-6,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKECSPALZHMRSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(ON=C1C2=CC=CC=C2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406881 | |
Record name | 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491876-01-8 | |
Record name | 5-Methyl-3-Phenyl-4-Isoxazolylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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